Cas no 1361660-47-0 (6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde)

6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde structure
1361660-47-0 structure
商品名:6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde
CAS番号:1361660-47-0
MF:C12H5Cl4NO
メガワット:320.986199140549
CID:4968248

6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde 化学的及び物理的性質

名前と識別子

    • 6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde
    • インチ: 1S/C12H5Cl4NO/c13-9-2-7(3-10(14)11(9)15)8-1-6(5-18)4-17-12(8)16/h1-5H
    • InChIKey: YCRAYHIPRXNFCV-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC(C=O)=CN=1)C1C=C(C(=C(C=1)Cl)Cl)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 292
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 30

6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013029421-500mg
6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde
1361660-47-0 97%
500mg
823.15 USD 2021-06-22
Alichem
A013029421-1g
6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde
1361660-47-0 97%
1g
1,579.40 USD 2021-06-22
Alichem
A013029421-250mg
6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde
1361660-47-0 97%
250mg
499.20 USD 2021-06-22

6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde 関連文献

6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehydeに関する追加情報

6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde: A Novel Scaffold for Targeted Drug Discovery and Functional Material Development

6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde represents a unique chemical entity with a multifunctional framework combining aromatic and heterocyclic moieties. This compound, identified by CAS No. 1361660-47-0, possesses a pyridine ring substituted with a chlorinated phenyl group and an aldehyde functional group. The molecular architecture of this compound is characterized by the strategic placement of chlorine atoms at positions 3, 4, and 5 of the phenyl ring, which introduces both steric and electronic effects that influence its reactivity and biological activity. The presence of the aldehyde group at the 5-position of the pyridine ring further enhances its potential for chemical modification and interaction with biological targets.

Recent studies have highlighted the significance of 6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde in the development of novel therapeutic agents and advanced materials. The unique combination of aromatic and heterocyclic functionalities in this compound allows for the design of molecules with tailored properties for specific applications. Researchers have demonstrated that the chlorinated phenyl group contributes to the compound's ability to modulate enzyme activity and interact with cellular receptors, while the aldehyde group provides opportunities for further functionalization through chemical conjugation. These properties make 6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde a promising candidate for drug discovery and material science applications.

The synthesis of 6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde has been extensively studied to optimize its yield and purity. One of the most efficient methodologies involves the coupling of 3,4,5-trichlorophenylboronic acid with nicotinaldehyde through a Suzuki-Miyaura cross-coupling reaction. This approach allows for the precise formation of the carbon-carbon bond between the aromatic ring and the pyridine ring, ensuring the correct stereochemistry and regioselectivity. The reaction conditions, including temperature, solvent, and catalyst selection, have been optimized to maximize the efficiency of this transformation. The resulting compound is then purified using column chromatography and characterized by NMR and mass spectrometry to confirm its structural integrity.

Recent advancements in analytical techniques have enabled more detailed characterization of 6-Chloro-5-(3,4,5-trichylophenyl)nicotinaldehyde. High-resolution mass spectrometry (HRMS) has been employed to determine the exact molecular mass of the compound, confirming its chemical formula and elemental composition. Additionally, X-ray crystallography has provided insights into the molecular packing and intermolecular interactions in the solid state, which are critical for understanding its physical properties. These studies have also revealed the presence of hydrogen bonding interactions between the aldehyde group and adjacent molecules, which may influence its solubility and crystallinity.

The biological activity of 6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde has been explored in various in vitro and in vivo models. Preliminary studies suggest that this compound exhibits potential anti-inflammatory and antioxidant properties. In cell culture experiments, the compound has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. Additionally, it has demonstrated the ability to scavenge reactive oxygen species (ROS), suggesting its potential as a therapeutic agent for oxidative stress-related diseases. These findings are supported by computational studies that predict the compound's ability to interact with specific protein targets, such as kinases and receptors.

Recent research has also focused on the application of 6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde in the development of functional materials. Its aromatic and heterocyclic structure makes it a suitable candidate for use in organic electronics and optoelectronic devices. Studies have shown that the compound can be incorporated into polymer matrices to enhance their electrical conductivity and thermal stability. The presence of the aldehyde group allows for the formation of covalent bonds with other functional groups, enabling the creation of hybrid materials with tailored properties. These applications highlight the versatility of 6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde beyond traditional pharmaceutical uses.

The pharmacokinetic profile of 6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde is an area of active investigation. Preliminary studies suggest that the compound has favorable solubility properties, which is crucial for its bioavailability. However, further research is needed to determine its metabolic pathways and potential interactions with other drugs. In vivo studies using animal models have indicated that the compound is well-tolerated, with minimal toxic effects observed at therapeutic doses. These findings support the potential of 6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde as a lead compound for drug development.

The development of 6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde as a therapeutic agent is still in its early stages, and further research is required to fully understand its potential. One of the challenges in its development is the optimization of its pharmacokinetic properties to ensure effective delivery to target tissues. Additionally, the identification of specific biological targets and mechanisms of action is essential for the design of more effective derivatives. Collaborative efforts between chemists, biologists, and pharmacologists are expected to play a crucial role in advancing this compound toward clinical applications.

Despite the challenges, the potential of 6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde is evident in its diverse applications. From pharmaceuticals to materials science, this compound represents a valuable resource for innovation. As research in this field continues to evolve, it is anticipated that 6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde will play an increasingly important role in the development of new therapies and advanced technologies. The ongoing exploration of its properties and applications is expected to lead to significant advancements in multiple scientific disciplines.

In conclusion, 6-Chloro-5-(3,4,5-trichlorophenyl)nicotinaldehyde is a compound with a unique molecular structure that offers promising potential in various fields. Its synthesis, characterization, and biological activity have been the focus of recent studies, highlighting its versatility and importance. As research in this area continues to expand, the compound is expected to contribute to the development of new drugs and advanced materials. The ongoing exploration of its properties and applications is expected to lead to significant advancements in multiple scientific disciplines.

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